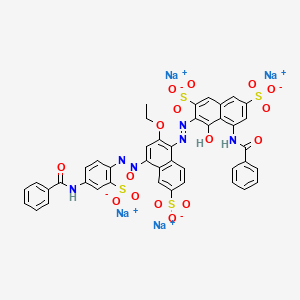
Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in the dye industry due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves azo coupling reactions. The process begins with the diazotization of aromatic amines to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage . The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium ion and subsequent coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves multiple purification steps, including filtration, crystallization, and drying, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate involves its interaction with molecular targets through the azo group. The compound can undergo cis-trans isomerization upon exposure to light, which alters its molecular structure and affects its binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 4-(benzoylamino)-5-hydroxy-6-[[1-sulphonato-6-[[2-(sulphonatooxy)ethyl]sulphonyl]-2-naphthyl]azo]naphthalene-1,7-disulphonate
- Tetrasodium 4,4’-bis[[2,5-dimethyl-4-[(4-sulphonatophenyl)azo]phenyl]azo]stilbene-2,2’-disulphonate
Uniqueness
Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structural features, including the presence of multiple sulfonate groups and the ethoxy substituent on the naphthalene ring. These features contribute to its high solubility in water and its intense coloration, making it particularly valuable in applications requiring water-soluble dyes with strong color properties .
Propiedades
Número CAS |
72749-84-9 |
|---|---|
Fórmula molecular |
C42H28N6Na4O16S4 |
Peso molecular |
1092.9 g/mol |
Nombre IUPAC |
tetrasodium;5-benzamido-3-[[4-[(4-benzamido-2-sulfonatophenyl)diazenyl]-2-ethoxy-6-sulfonatonaphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C42H32N6O16S4.4Na/c1-2-64-34-22-32(46-45-31-16-13-26(19-35(31)67(58,59)60)43-41(50)23-9-5-3-6-10-23)30-20-27(65(52,53)54)14-15-29(30)38(34)47-48-39-36(68(61,62)63)18-25-17-28(66(55,56)57)21-33(37(25)40(39)49)44-42(51)24-11-7-4-8-12-24;;;;/h3-22,49H,2H2,1H3,(H,43,50)(H,44,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4 |
Clave InChI |
KRYUDSCWXSQLCB-UHFFFAOYSA-J |
SMILES canónico |
CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=CC=CC=C7)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
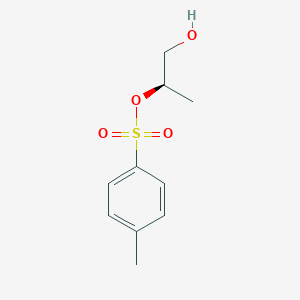
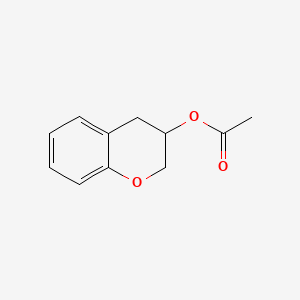

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
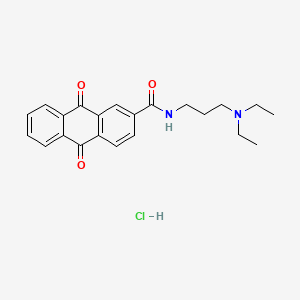



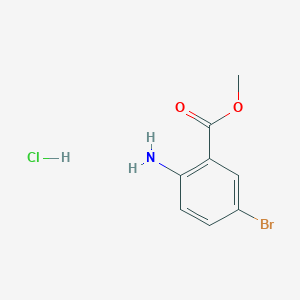

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)

